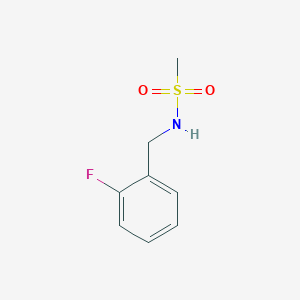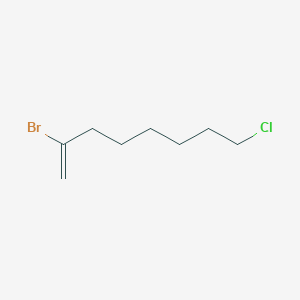
2-Bromo-8-chloro-1-octene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-8-chloro-1-octene is an organic compound with the molecular formula C8H14BrCl It is a halogenated alkene, characterized by the presence of both bromine and chlorine atoms attached to an octene backbone
准备方法
Synthetic Routes and Reaction Conditions
2-Bromo-8-chloro-1-octene can be synthesized through a multi-step process involving the formation of Grignard reagents and subsequent halogenation. One common method involves the reaction of 1-octene with bromine and chlorine under controlled conditions. The process typically includes the following steps:
Formation of Grignard Reagent: 1-octene is reacted with magnesium in the presence of dry ether to form the corresponding Grignard reagent.
Halogenation: The Grignard reagent is then treated with bromine and chlorine to introduce the halogen atoms at the desired positions on the octene backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure precise control over reaction conditions and product purity. The use of catalysts and optimized reaction parameters can enhance yield and efficiency.
化学反应分析
Types of Reactions
2-Bromo-8-chloro-1-octene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the octene backbone can participate in addition reactions with various reagents, such as hydrogen, halogens, and hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Addition: Hydrogenation can be carried out using palladium or platinum catalysts under hydrogen gas. Halogenation can be performed using bromine or chlorine in the presence of light or a radical initiator.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation, while reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction.
Major Products Formed
Substitution: Formation of azides, nitriles, or thiols.
Addition: Formation of alkanes, dihalides, or halohydrins.
Oxidation: Formation of epoxides.
Reduction: Formation of alkanes.
科学研究应用
2-Bromo-8-chloro-1-octene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used to study the effects of halogenated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials, such as polymers and surfactants.
作用机制
The mechanism of action of 2-Bromo-8-chloro-1-octene involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile intermediate in various chemical reactions. The double bond in the octene backbone allows for addition reactions, while the halogen atoms facilitate substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
相似化合物的比较
Similar Compounds
8-Bromo-1-octene: Similar structure but lacks the chlorine atom.
8-Chloro-1-octene: Similar structure but lacks the bromine atom.
1-Bromo-7-octene: Bromine atom is positioned differently on the octene backbone.
1-Chloro-7-octene: Chlorine atom is positioned differently on the octene backbone.
Uniqueness
2-Bromo-8-chloro-1-octene is unique due to the presence of both bromine and chlorine atoms on the same molecule, which provides distinct reactivity patterns and potential applications compared to its mono-halogenated counterparts. The combination of these halogens allows for a wider range of chemical transformations and applications in synthesis and research.
属性
IUPAC Name |
2-bromo-8-chlorooct-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrCl/c1-8(9)6-4-2-3-5-7-10/h1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZAPRXVKIJVBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641085 |
Source


|
| Record name | 2-Bromo-8-chlorooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141493-81-4 |
Source


|
| Record name | 2-Bromo-8-chlorooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
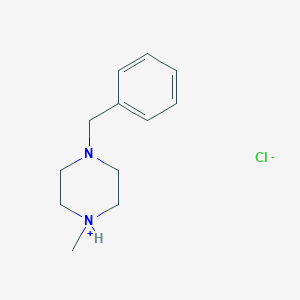

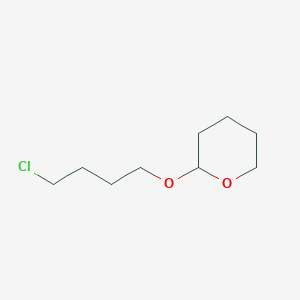

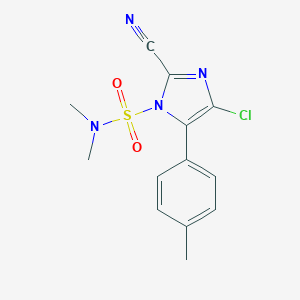
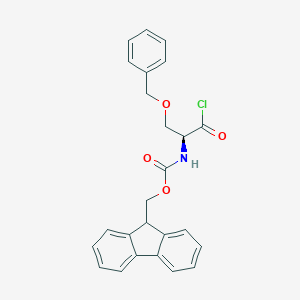

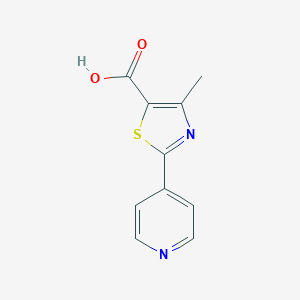
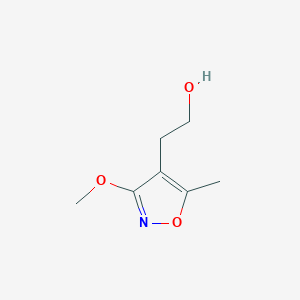
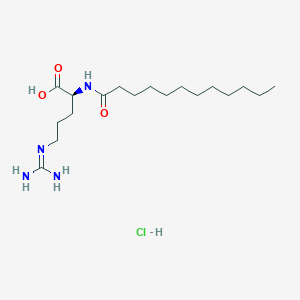
![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
![ACETAMIDE, N-[[(1-ETHOXYCYCLOPROPYL)OXY]METHYL]-N-METHYL- (9CI)](/img/structure/B129077.png)
